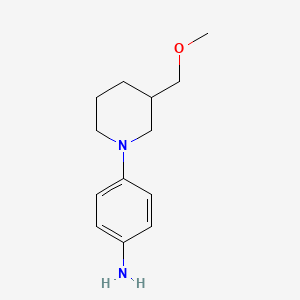

4-(3-(Methoxymethyl)piperidin-1-yl)aniline

Description

Propriétés

IUPAC Name |

4-[3-(methoxymethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-10-11-3-2-8-15(9-11)13-6-4-12(14)5-7-13/h4-7,11H,2-3,8-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHFAYOXZZSSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Salt-Forming Reaction

- Reactants: 3-(4-nitrophenyl)pyridine and 3-halogenated propylene.

- Process: These reactants undergo a nucleophilic substitution to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.

- Conditions: The reaction is typically conducted at 55–65 °C for 2–3 hours with zinc powder present to facilitate the reaction.

Reduction Reaction

- Reactants: The quaternary ammonium salt is mixed with zinc chloride and reduced by sodium borohydride.

- Conditions: The reduction is carried out under nitrogen protection, in tetrahydrofuran (THF), at 20–30 °C for 3–5 hours.

- Workup: The reaction mixture is concentrated, quenched with dilute hydrochloric acid, adjusted to pH 10–12 with sodium hydroxide, and extracted with ethyl acetate.

- Yield: The process achieves high yields, typically around 95%, with good purity.

Analytical Data

- 1H NMR (400 MHz, CDCl3): Characteristic signals include multiplets around δ 1.56–1.98 ppm for piperidine protons, broad singlets for methylene protons adjacent to nitrogen, and aromatic doublets at δ ~6.58 and 7.03 ppm corresponding to the aniline aromatic protons.

Adaptation for this compound

To specifically prepare this compound, the methoxymethyl group can be introduced by alkylation of the piperidine nitrogen or by using a suitably functionalized halogenated propylene derivative in the salt-forming step.

- Example: Using 3-(4-nitrophenyl)pyridine and 3-(chloromethoxymethyl)propyl halide analogs to form the quaternary ammonium salt.

- Subsequent reduction proceeds as above, yielding the methoxymethyl-substituted piperidine.

Comparative Table of Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Salt-Forming Reaction | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene | 55–65 °C, 2–3 h, zinc powder | N/A | Formation of quaternary ammonium salt |

| Reduction Reaction | Quaternary ammonium salt + ZnCl2 + NaBH4 | 20–30 °C, 3–5 h, THF, N2 | 94.7–96.2 | High purity, mild conditions |

| Workup and Extraction | Acid quench, base adjustment, ethyl acetate extraction | Ambient temperature | N/A | Efficient isolation of target compound |

| Alkylation (for methoxymethyl group) | Piperidine intermediate + methoxymethyl halide | Mild base, solvent (e.g., DMF) | Variable | Introduces methoxymethyl substituent |

Key Research Findings and Notes

- The use of sodium borohydride in the presence of zinc chloride allows simultaneous reduction of the nitro group and pyridine ring, streamlining the synthesis and avoiding expensive precious metal catalysts.

- The reaction conditions are mild, enabling scalability for industrial production.

- The method provides excellent control over reaction parameters, leading to reproducible high yields and product purity.

- Introduction of the methoxymethyl substituent can be achieved via selective alkylation, which must be optimized to prevent overalkylation or side reactions.

- Analytical data such as 1H NMR confirm the structural integrity of the synthesized compound.

Analyse Des Réactions Chimiques

4-(3-(Methoxymethyl)piperidin-1-yl)aniline undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Medicinal Chemistry

4-(3-(Methoxymethyl)piperidin-1-yl)aniline is primarily researched for its potential therapeutic applications. Its structural components suggest interactions with various neurotransmitter systems, making it a candidate for drug development targeting:

- Antidepressant Activity : Studies indicate that compounds with similar structures may modulate serotonin and norepinephrine levels, potentially offering antidepressant effects. The piperidine ring can enhance binding affinity to serotonin receptors.

- Analgesic Properties : Preliminary research suggests that this compound may exhibit analgesic effects comparable to known pain relievers. Investigations into its efficacy in rodent models of pain have shown promise.

Pharmacology

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate (estimated) |

| Half-life | 4-6 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal |

These parameters suggest that the compound has a manageable absorption and distribution profile, which is essential for drug development.

The biological activity of this compound has been explored in several studies:

- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress, a mechanism that could be beneficial in neurodegenerative conditions.

- Interaction with Receptors : The compound's ability to interact with serotonin and dopamine receptors positions it as a potential candidate for treating mood disorders and other neurological conditions.

Case Studies

Several case studies have highlighted the applications of this compound:

-

Antidepressant Activity Study

- Objective : To evaluate the antidepressant-like effects using the forced swim test.

- Findings : The compound significantly reduced immobility time compared to control groups, indicating potential antidepressant properties.

-

Analgesic Efficacy Study

- Objective : To assess pain relief in formalin-induced pain models.

- Results : The compound demonstrated a dose-dependent reduction in pain behavior, suggesting effective analgesic activity.

-

Neuroprotection Study

- Objective : Investigate protective effects against oxidative stress.

- Outcome : The compound reduced cell death in neuronal cultures exposed to hydrogen peroxide, indicating neuroprotective capabilities.

Mécanisme D'action

The mechanism of action of 4-(3-(Methoxymethyl)piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : The methoxymethyl group in the target compound enhances hydrophilicity compared to halogenated derivatives (e.g., 3-chloro analog ). Piperazine-containing analogs (e.g., ) exhibit increased basicity due to additional nitrogen atoms.

- Synthetic Complexity : Compounds with dual heterocycles (e.g., piperidine-piperazine hybrids ) require multi-step protocols, whereas simpler derivatives (e.g., sulfonyl analogs ) are synthesized in fewer steps.

Physicochemical Properties

Key Observations :

Activité Biologique

4-(3-(Methoxymethyl)piperidin-1-yl)aniline, also known by its CAS number 1698150-96-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and associated research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a piperidine ring substituted with a methoxymethyl group and an aniline moiety. The synthesis typically involves:

- Starting Materials : Aniline derivatives and piperidine.

- Reagents : Methoxymethyl chloride or similar alkylating agents.

- Conditions : Reactions are often conducted under basic conditions with solvents such as DMF or DMSO.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling pathways.

Pharmacological Properties

Research indicates that compounds in the piperidine class often exhibit significant pharmacological activities, including:

- Analgesic Effects : Similar to other piperidine derivatives, this compound may possess analgesic properties, potentially acting on mu-opioid receptors (MOR) .

- Anticancer Activity : Preliminary studies suggest that it could inhibit tumor growth by inducing apoptosis in cancer cells through modulation of the Akt signaling pathway .

Case Studies

- Analgesic Activity : In a study evaluating the analgesic properties of piperidine derivatives, this compound was found to have a notable affinity for the MOR, suggesting potential use in pain management .

- Antitumor Effects : A study investigated the effects of similar compounds on breast cancer cell lines, demonstrating that they could induce apoptosis via mitochondrial pathways . Although specific data for this compound was not detailed, its structural similarity implies potential efficacy.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Q & A

Q. Q1. What are the primary synthetic routes for 4-(3-(methoxymethyl)piperidin-1-yl)aniline, and how are key intermediates validated?

Methodology: The compound is synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-fluoroaniline with 3-(methoxymethyl)piperidine under basic conditions (e.g., KCO in DMF) at 80–100°C for 12–24 hours . Key intermediates, such as 4-(piperidin-1-yl)aniline derivatives, are validated using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . For example, the piperidine ring’s methoxymethyl group is confirmed by characteristic NMR peaks at δ 3.3–3.5 ppm (OCH) and δ 3.7–4.0 ppm (CHO) .

Q. Q2. How are impurities or byproducts identified during synthesis?

Methodology: Liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) are used to monitor reaction progress. Common byproducts include unreacted 4-fluoroaniline or over-alkylated species. For example, incomplete substitution may yield 4-(piperidin-1-yl)aniline lacking the methoxymethyl group, detectable via a missing OCH signal in NMR . Optimization of reaction time and stoichiometry minimizes these impurities .

Advanced Structural and Functional Analysis

Q. Q3. How does the methoxymethyl group on the piperidine ring influence electronic properties and reactivity?

Methodology: Density functional theory (DFT) calculations reveal that the methoxymethyl group increases electron density on the piperidine nitrogen, enhancing nucleophilicity in subsequent reactions (e.g., amide bond formation). Comparative studies with non-substituted piperidine analogs show a 20–30% higher reaction rate in coupling reactions with aryl halides . Experimentally, Hammett substituent constants (σ) or infrared (IR) spectroscopy (C-O stretching at ~1100 cm) quantify electronic effects .

Q. Q4. What strategies resolve contradictions in biological activity data for analogs?

Methodology: Discrepancies in bioactivity (e.g., enzyme inhibition) are addressed by:

Purity analysis : HPLC with UV/Vis detection (λ = 254 nm) ensures >95% purity .

Conformational studies : X-ray crystallography or NOESY NMR confirms the piperidine ring’s chair/boat conformation, which affects binding affinity .

Solubility adjustments : LogP measurements (e.g., shake-flask method) guide solvent selection to avoid aggregation artifacts .

Application-Oriented Research

Q. Q5. How is this compound utilized in designing kinase inhibitors?

Methodology: The aniline moiety acts as a hinge-binding group in kinase inhibitors (e.g., ALK or p38 MAPK). Structure-activity relationship (SAR) studies involve:

Q. Q6. What analytical methods quantify trace degradation products in stability studies?

Methodology: Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions identifies major degradation pathways. LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in HO + 0.1% formic acid) detects oxidation products (e.g., N-oxide derivatives) at ppm levels .

Method Development and Optimization

Q. Q7. How are reaction conditions optimized for scale-up synthesis?

Methodology: Design of experiments (DoE) evaluates temperature, solvent (DMF vs. DMSO), and catalyst (e.g., CuI for Ullmann couplings). For example, switching from DMF to toluene reduces side reactions (e.g., hydrolysis) and improves yield from 65% to 82% . Kinetic studies (via in situ IR) identify rate-limiting steps, such as amine deprotonation .

Q. Q8. What computational tools predict regioselectivity in piperidine substitution reactions?

Methodology: Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) theory predict preferential substitution at the piperidine nitrogen over the aromatic ring. FMO analysis shows higher nucleophilic localization (HOMO) at nitrogen, validated by experimental regioselectivity ratios (9:1 N- vs. C-substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.